(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K
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Overview
Description
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K is a synthetic peptide compound with a molecular formula of C98H161N23O23The compound is characterized by its unique structure, which includes a decanoyl group attached to the lysine residue, and a sarcosine (Sar) residue at the N-terminus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The decanoyl group is introduced through acylation of the lysine residue, and the sarcosine residue is incorporated at the N-terminus .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acyl chlorides or anhydrides for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides .
Scientific Research Applications
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in modulating biological processes, such as receptor binding and signal transduction.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of (Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it has been shown to displace europium-labeled galanin from the human recombinant GalR2 receptor, indicating its potential role in modulating galanin receptor activity .
Comparison with Similar Compounds
(Sar)WTLNSAGYLLGPKK(Lys-decanoyl)K can be compared with other similar peptide compounds, such as:
Galanin analogues: These compounds share structural similarities with this compound and are investigated for their potential in modulating galanin receptor activity.
Lipoamino acid-modified peptides: These peptides contain lipid modifications similar to the decanoyl group in this compound and are studied for their enhanced stability and bioactivity.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological and chemical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C98H161N23O23 |
---|---|
Molecular Weight |
2029.5 g/mol |
IUPAC Name |
[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-6-(decanoylamino)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl] 2-(methylamino)acetate |
InChI |
InChI=1S/C98H161N23O23/c1-11-12-13-14-15-16-17-36-80(126)105-44-27-23-34-69(88(133)111-67(85(103)130)31-20-24-41-99)113-89(134)68(32-21-25-42-100)112-90(135)70(33-22-26-43-101)114-96(141)77-35-28-45-121(77)82(128)54-108-87(132)71(46-57(2)3)115-91(136)72(47-58(4)5)116-93(138)74(49-62-37-39-64(124)40-38-62)110-81(127)53-107-86(131)60(8)109-95(140)76(56-122)119-94(139)75(51-79(102)125)117-92(137)73(48-59(6)7)118-98(143)84(61(9)123)120-97(142)78(144-83(129)55-104-10)50-63-52-106-66-30-19-18-29-65(63)66/h18-19,29-30,37-40,52,57-61,67-78,84,104,106,122-124H,11-17,20-28,31-36,41-51,53-56,99-101H2,1-10H3,(H2,102,125)(H2,103,130)(H,105,126)(H,107,131)(H,108,132)(H,109,140)(H,110,127)(H,111,133)(H,112,135)(H,113,134)(H,114,141)(H,115,136)(H,116,138)(H,117,137)(H,118,143)(H,119,139)(H,120,142)/t60-,61+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,84-/m0/s1 |
InChI Key |
PSJWDZZPEFDHOW-QSNPNBGOSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)OC(=O)CNC |
Origin of Product |
United States |
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